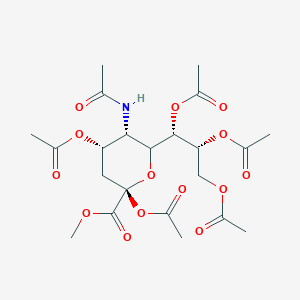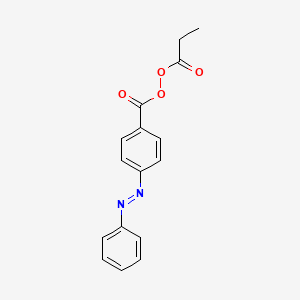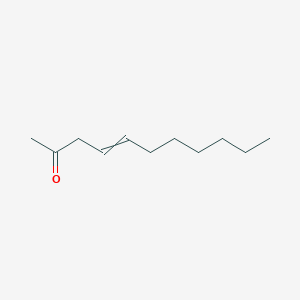
2-Methyl-2-(propane-2-sulfinyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(propane-2-sulfinyl)butane, also known as tert-butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides. It is widely used in organic synthesis, particularly in the preparation of chiral amines. This compound is known for its stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propane-2-sulfinyl)butane can be achieved through the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The reaction conditions typically involve the use of vanadyl acetylacetonate as a catalyst and an optically pure chiral ligand prepared by condensing chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation and cleavage processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(propane-2-sulfinyl)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfinamides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methyl-2-(propane-2-sulfinyl)butane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(propane-2-sulfinyl)butane involves its role as a chiral auxiliary. The sulfinyl group acts as a chiral directing group, facilitating the formation of chiral centers in the target molecules. This is achieved through diastereoselective addition reactions, where the sulfinyl group influences the stereochemistry of the product .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropane-2-sulfinamide: Another sulfinamide with similar properties and applications.
tert-Butylsulfinamide: A closely related compound used in similar synthetic applications.
Uniqueness
2-Methyl-2-(propane-2-sulfinyl)butane is unique due to its high stability and effectiveness as a chiral auxiliary. Its ability to form stable intermediates and facilitate diastereoselective reactions makes it a valuable tool in organic synthesis .
Propiedades
Número CAS |
65887-68-5 |
|---|---|
Fórmula molecular |
C8H18OS |
Peso molecular |
162.30 g/mol |
Nombre IUPAC |
2-methyl-2-propan-2-ylsulfinylbutane |
InChI |
InChI=1S/C8H18OS/c1-6-8(4,5)10(9)7(2)3/h7H,6H2,1-5H3 |
Clave InChI |
WGLIQDOJZQXRLS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)S(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


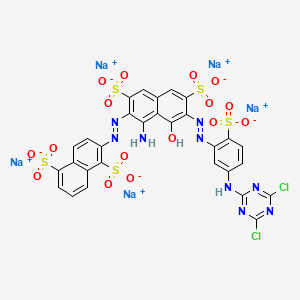


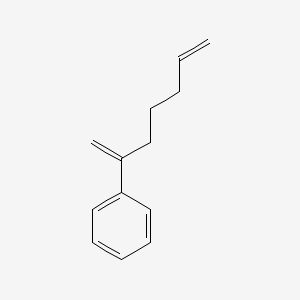

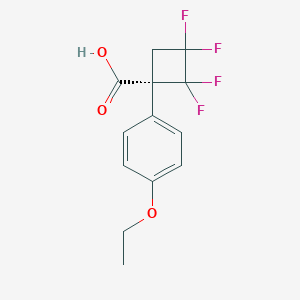
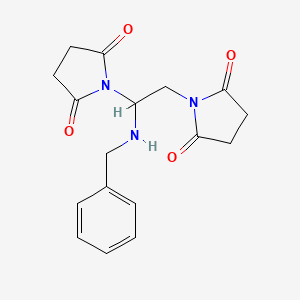
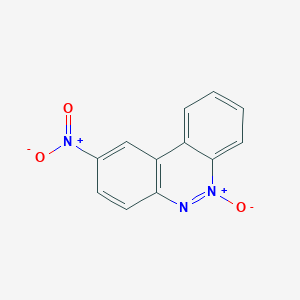
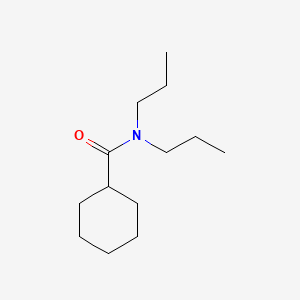
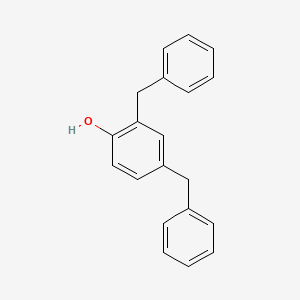
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
